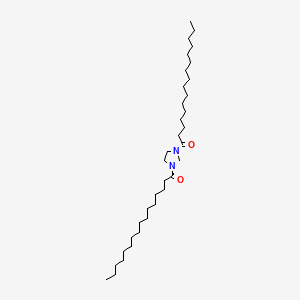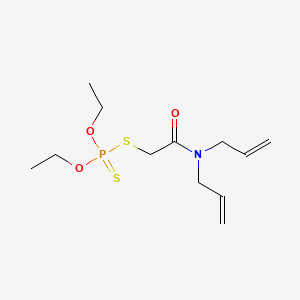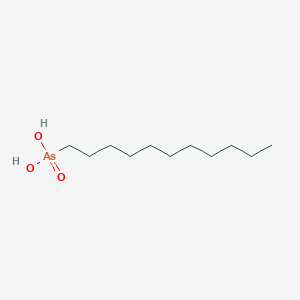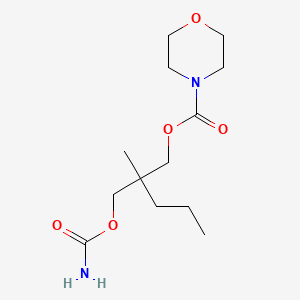
2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate is a complex organic compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique molecular structure, which imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate typically involves multiple steps. One common method includes the aldol addition followed by hydrogenation. Another approach is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also involve purification steps such as distillation and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens or other nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学研究应用
2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is used in the development of pharmaceuticals, particularly as a muscle relaxant and sedative.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may act on the central nervous system to produce muscle relaxation and sedation by modulating neurotransmitter activity . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Some compounds similar to 2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate include:
Carisoprodol: Known for its muscle relaxant properties.
Meprobamate: Used as an anxiolytic drug.
Lorbamate: Another compound with sedative effects.
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications that other compounds may not be able to fulfill.
属性
CAS 编号 |
25642-81-3 |
|---|---|
分子式 |
C13H24N2O5 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
[2-(carbamoyloxymethyl)-2-methylpentyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C13H24N2O5/c1-3-4-13(2,9-19-11(14)16)10-20-12(17)15-5-7-18-8-6-15/h3-10H2,1-2H3,(H2,14,16) |
InChI 键 |
CUBBLXVBSIQEFT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(COC(=O)N)COC(=O)N1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


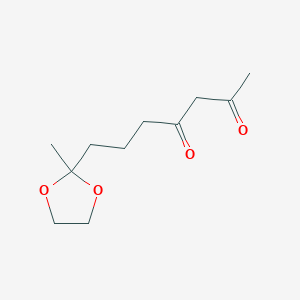
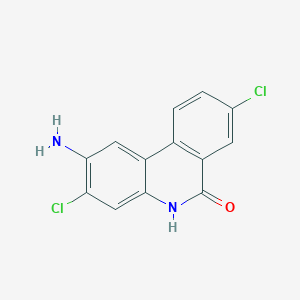

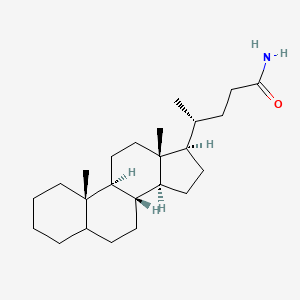
![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
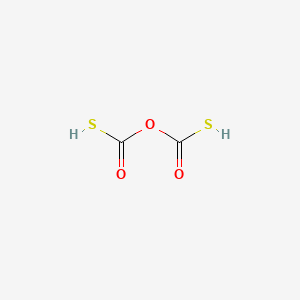
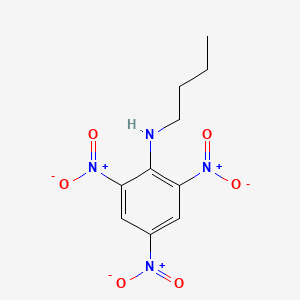
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
